BDP R6G Amine Hydrochloride: Molecular Architecture, Bioconjugation Chemistry, and Advanced Applications in Fluorescence Imaging
BDP R6G Amine Hydrochloride: Molecular Architecture, Bioconjugation Chemistry, and Advanced Applications in Fluorescence Imaging
Executive Summary
In the landscape of advanced fluorescence imaging and bioconjugation, BDP R6G amine hydrochloride has emerged as a critical tool for researchers and drug development professionals. Belonging to the borondipyrromethene (BODIPY) class of fluorophores, this dye is specifically engineered to match the spectral properties of the traditional xanthene dye Rhodamine 6G (R6G) while overcoming its limitations[1].
Unlike traditional dyes, BDP R6G exhibits exceptional photostability, sharp emission peaks, and a relative insensitivity to environmental polarity and pH fluctuations. The incorporation of an aliphatic primary amine—stabilized as a hydrochloride salt—transforms this fluorophore into a highly reactive nucleophile. This technical whitepaper dissects the physicochemical properties of BDP R6G amine hydrochloride, explores the mechanistic causality behind its bioconjugation, and provides self-validating protocols for its application in protein labeling and high-throughput screening.
Molecular Architecture and Physicochemical Properties
The core structure of BDP R6G consists of a rigid, highly conjugated borondipyrromethene scaffold, which is responsible for its high fluorescence quantum yield ( Φ=0.96 ) and robust extinction coefficient[1]. The molecule is functionalized with a meso-phenyl group and an aliphatic primary amine linked via a spacer.
Supplying the dye as a hydrochloride salt (CAS: 2183473-06-3) is a deliberate chemical choice: it prevents the primary amine from undergoing premature oxidation or auto-condensation, thereby significantly extending the shelf-life and preserving the nucleophilic potential of the dye until it is intentionally activated in a basic aqueous buffer[1][2].
Quantitative Data Summary
The following table consolidates the critical physicochemical and spectral data required for experimental design and stoichiometric calculations[1][2]:
| Property | Value | Clinical/Experimental Significance |
| Molecular Formula | C₂₄H₃₀BClF₂N₄O | Defines stoichiometric mass for conjugation. |
| Molecular Weight | 474.78 g/mol | Used to calculate molarity in stock solutions. |
| CAS Number | 2183473-06-3 | Identifier for the stable hydrochloride salt form. |
| Excitation Maximum ( λex ) | 530 nm | Compatible with standard 532 nm laser lines. |
| Emission Maximum ( λem ) | 548 nm | Fits standard R6G/TRITC optical filter sets. |
| Extinction Coefficient ( ϵ ) | ~70,000 - 76,000 M⁻¹cm⁻¹ | Ensures bright signal even at low labeling densities. |
| Quantum Yield ( Φ ) | 0.96 | Near-perfect photon emission efficiency. |
| Correction Factor ( CF280 ) | 0.18 | Critical for accurate Degree of Labeling (DOL) calculation. |
Mechanisms of Action: Bioconjugation Chemistry
The primary utility of BDP R6G amine hydrochloride lies in its ability to form stable amide bonds with carboxylic acids on target biomolecules (e.g., the C-terminus of proteins or aspartate/glutamate residues).
The Causality of EDC/Sulfo-NHS Activation
Direct reaction between an amine and a carboxylic acid is thermodynamically unfavorable at room temperature. To overcome this, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate the carboxyl group, forming an O-acylisourea intermediate. However, this intermediate is highly unstable in aqueous environments and prone to rapid hydrolysis[1].
To build a robust and high-yielding reaction system, Sulfo-NHS (N-hydroxysulfosuccinimide) is introduced. Sulfo-NHS attacks the O-acylisourea intermediate to form a semi-stable, highly amine-reactive Sulfo-NHS ester. When the unprotonated BDP R6G amine is introduced, it acts as a strong nucleophile, displacing the Sulfo-NHS leaving group to form a permanent, covalent amide bond.
Workflow for EDC/Sulfo-NHS mediated bioconjugation of BDP R6G amine to a target protein.
Self-Validating Experimental Protocol: Protein Labeling
To ensure scientific integrity, a labeling protocol must not only dictate steps but also provide a mechanism for internal validation. The following protocol utilizes the Beer-Lambert law to calculate the Degree of Labeling (DOL), transforming the procedure into a self-validating system[3][4].
Step-by-Step Methodology
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Buffer Preparation & Causality : Dissolve the target protein (1-5 mg/mL) in an amine-free buffer such as 0.1 M MES (pH 6.0) for the activation step. Crucial: Avoid Tris or glycine buffers, as their primary amines will competitively inhibit the dye conjugation.
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Carboxyl Activation : Add EDC to a final concentration of 5 mM and Sulfo-NHS to 10 mM. Incubate for 15 minutes at room temperature. This specific stoichiometric excess ensures maximum conversion to the Sulfo-NHS ester without inducing protein cross-linking.
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Nucleophilic Attack (Conjugation) : Add a 10-fold molar excess of BDP R6G amine hydrochloride (dissolved in anhydrous DMSO). Immediately adjust the buffer pH to 7.5–8.5 using 1 M Sodium Bicarbonate. Causality: The pH shift is mandatory. At pH < 7.0, the dye remains a protonated hydrochloride salt ( −NH3+ ) and is non-nucleophilic. At pH 8.0, it deprotonates to a free amine ( −NH2 ), allowing it to attack the ester[5]. Incubate for 2 hours in the dark.
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Purification : Remove unreacted dye using a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with 1X PBS.
System Validation: Calculating the Degree of Labeling (DOL)
To validate the success of the conjugation, measure the absorbance of the purified conjugate at 280 nm ( A280 , protein concentration) and 530 nm ( A530 , dye concentration)[4]. Calculate the DOL using the following formula:
DOL=(A280−(A530×CF280))×ϵdyeA530×ϵprotein
Where:
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ϵdye = 76,000 M⁻¹cm⁻¹ (Extinction coefficient of BDP R6G)
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CF280 = 0.18 (Correction factor for BDP R6G absorbance at 280 nm)[2]
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ϵprotein = Extinction coefficient of your specific target protein.
An optimal DOL typically ranges from 2 to 5 dye molecules per protein. A DOL < 1 indicates failed activation or incorrect pH, while a DOL > 6 suggests over-labeling, which can lead to fluorescence quenching and protein precipitation[3].
Advanced Applications: Enzymatic Transamination Assays
Beyond structural bioconjugation, the primary amine group of BDP R6G serves as a functional substrate for transaminase enzymes. In high-throughput screening (HTS) for drug discovery, monitoring transaminase activity is critical[1].
In this assay architecture, BDP R6G amine acts as a fluorescent donor. The transaminase enzyme catalyzes the transfer of the amine group from the dye to a ketone/aldehyde acceptor. The resulting product is a "BDP R6G ketone." Because the charge and molecular weight of the fluorophore change during this reaction, the conversion can be continuously monitored using Fluorescence Polarization (FP) or by observing a shift in the photophysical properties, allowing for real-time kinetic tracking of enzyme inhibitors[1][5].
Enzymatic transamination assay utilizing BDP R6G amine as a fluorescent donor substrate.
References
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Antibodies.com . "BDP R6G amine (A270099) - Chemical Structure and Specifications." Antibodies.com Catalog. Available at:[Link]
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University of Dayton eCommons . "Boron Dipyrromethene (BODIPY) Dye Covalently Bound to Bovine Serum Albumin (BSA) - Degree of Labeling Protocols." eCommons. Available at:[Link]
